Anti-Browning Efficacy: Ethyl 3-Amino-3-Thioxopropanoate Reduces Enzymatic Browning in Fresh-Cut Banana by 74%
Exogenous treatment with ethyl 3-amino-3-thioxopropanoate (EAT) decreased the browning index of fresh-cut banana slices by 74% at the end of storage compared to untreated controls [1]. In contrast, no peer-reviewed data exist demonstrating comparable anti-browning efficacy for the oxygen analog ethyl 3-amino-3-oxopropanoate or the methyl ester derivative in this application. The thioxo group's unique redox and metal-chelating properties are implicated in the observed inhibition of polyphenol oxidase activity and reduction of malondialdehyde accumulation [1].
| Evidence Dimension | Enzymatic browning inhibition (browning index reduction) |
|---|---|
| Target Compound Data | 74% reduction in browning index at end of storage |
| Comparator Or Baseline | Untreated fresh-cut banana control (0% reduction) |
| Quantified Difference | 74 percentage point reduction relative to control |
| Conditions | Fresh-cut banana slices, exogenous EAT treatment, storage duration not explicitly specified in abstract; full study details in Postharvest Biol. Technol. 2024 |
Why This Matters
This 74% browning reduction establishes EAT as a functionally unique anti-browning agent among β-keto ester derivatives, directly impacting procurement decisions for postharvest research and fresh-cut produce preservation.
- [1] Chen, X. et al. Physiological, metabolome, and transcriptome analysis revealed the effect of ethyl 3-amino-3-thioxopropanoate on the browning of fresh-cut banana during storage. Postharvest Biol. Technol. 2024, 218, 113942. View Source
